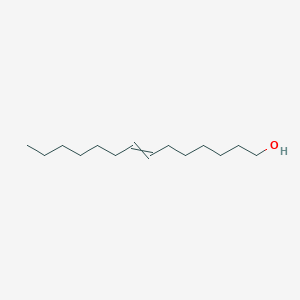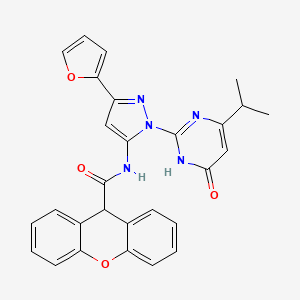
7-Tetradecenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Tetradecenol is an organic compound with the molecular formula C₁₄H₂₈O . It is a long-chain unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond at the seventh carbon position. This compound exists in two stereoisomeric forms: E-7-Tetradecenol and Z-7-Tetradecenol , depending on the configuration around the double bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Tetradecenol can be synthesized through various methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of 1-tetradecene followed by oxidation to yield this compound.
Grignard Reaction: The reaction of a Grignard reagent with an appropriate aldehyde can also produce this compound.
Industrial Production Methods: Industrial production often involves the hydroformylation of 1-tetradecene followed by hydrogenation to produce the desired alcohol .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Tetradecenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form tetradecanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 7-Tetradecenal or 7-Tetradecenoic acid.
Reduction: Tetradecanol.
Substitution: 7-Tetradecenyl chloride.
Applications De Recherche Scientifique
7-Tetradecenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a pheromone in certain insect species, aiding in the study of insect behavior and pest control.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the manufacture of fragrances and as a flavoring agent.
Mécanisme D'action
The mechanism of action of 7-Tetradecenol varies depending on its application:
Pheromone Activity: In insects, it binds to specific olfactory receptors, triggering behavioral responses.
Chemical Reactions: As an alcohol, it can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
7-Tetradecenal: The aldehyde form of 7-Tetradecenol.
7-Tetradecenoic Acid: The carboxylic acid form.
Tetradecanol: The saturated alcohol form.
Uniqueness: this compound is unique due to its unsaturation and specific position of the double bond, which imparts distinct chemical and biological properties compared to its saturated and other unsaturated counterparts .
Propriétés
Formule moléculaire |
C14H28O |
|---|---|
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
tetradec-7-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3 |
Clé InChI |
QXYAJPQXTGQWRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B14098276.png)


![(2S,4aR,6aS,6bR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14098292.png)
![8-(3-chlorophenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14098302.png)
![4-hydroxy-8-{2-[(3-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14098306.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14098309.png)
![5-(2-hydroxyphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14098320.png)
![2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098324.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B14098332.png)
![[6-Chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14098333.png)
![1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14098341.png)
![ethyl 4-[3-(2-amino-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14098348.png)

